REACTION_CXSMILES
|
O[C:2]1([CH2:13][C:14]2[C:15]([C:20]([NH:22][CH3:23])=[O:21])=[CH:16][CH:17]=[CH:18][CH:19]=2)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])[N:3]1[CH3:12]>S(=O)(=O)(O)O>[CH3:12][N:3]1[C:2]2([CH2:13][C:14]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[C:20](=[O:21])[N:22]2[CH3:23])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]1=[O:11]
|
Name
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α-(1-hydroxy-2-methyl-3-oxoisoindolin-1-yl)-N-methyl-o-toluamide
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Quantity
|
9.1 g
|
Type
|
reactant
|
Smiles
|
OC1(N(C(C2=CC=CC=C12)=O)C)CC=1C(=CC=CC1)C(=O)NC
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Name
|
|
Quantity
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180 mL
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Type
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solvent
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Smiles
|
S(O)(O)(=O)=O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 20 hours
|
Duration
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20 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled
|
Type
|
CUSTOM
|
Details
|
the solid separated by filtration
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Type
|
DISSOLUTION
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Details
|
The solid is then dissolved in methylene chloride
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Type
|
WASH
|
Details
|
washed twice with water and once with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase is dried over magnesium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting oil is crystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(C2=CC=CC=C2C12N(C(C1=CC=CC=C1C2)=O)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |